1-({4-[(2-Oxopyridin-1-yl)methyl]phenyl}methyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Beschreibung
1-({4-[(2-Oxopyridin-1-yl)methyl]phenyl}methyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is a pyrazole-based heterocyclic compound featuring a trifluoromethyl (-CF₃) group at position 3 and a carboxylic acid (-COOH) moiety at position 4 of the pyrazole ring. The substituent at position 1 consists of a benzyl group further functionalized with a 2-oxopyridinylmethyl moiety. Such attributes make it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where hydrophobic and polar interactions are critical .
Eigenschaften
Molekularformel |
C18H14F3N3O3 |
|---|---|
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
1-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C18H14F3N3O3/c19-18(20,21)16-14(17(26)27)11-24(22-16)10-13-6-4-12(5-7-13)9-23-8-2-1-3-15(23)25/h1-8,11H,9-10H2,(H,26,27) |
InChI-Schlüssel |
UVUGVZJMKMGPPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C=C1)CC2=CC=C(C=C2)CN3C=C(C(=N3)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Biologische Aktivität
1-({4-[(2-Oxopyridin-1-yl)methyl]phenyl}methyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazole ring substituted with trifluoromethyl and carboxylic acid groups, alongside a phenyl group linked to a pyridine moiety. This unique structure contributes to its biological activity.
Structural Formula
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways in cancer cells, leading to apoptosis. For instance, analogs of this compound have shown efficacy against various cancer cell lines, potentially through the modulation of the Bcl-2 family proteins, which are crucial in regulating apoptosis.
Antimicrobial Properties
The presence of the oxopyridine moiety is associated with antimicrobial activity. Studies suggest that compounds with similar structures can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Enzyme Inhibition
The carboxylic acid group may play a role in enzyme inhibition, particularly in enzymes involved in metabolic processes. This could lead to therapeutic effects in conditions such as diabetes or obesity.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of structurally related compounds. The findings revealed that these compounds could induce cell cycle arrest and apoptosis in human cancer cell lines, demonstrating an IC50 value lower than standard chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 31.25 µg/mL, showcasing significant antibacterial activity attributed to the presence of electron-withdrawing groups on the aromatic rings .
Study 3: Enzyme Inhibition
Research exploring enzyme inhibition found that similar pyrazole derivatives effectively inhibited carbonic anhydrase (CA) enzymes, which are implicated in various physiological processes including respiration and fluid balance. The presence of specific substituents was crucial for enhancing inhibitory potency .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antimicrobial | MIC = 31.25 µg/mL | |
| Enzyme Inhibition | Inhibits carbonic anhydrase |
Structure-Activity Relationship (SAR)
Vergleich Mit ähnlichen Verbindungen
1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ()
- Key Differences: Replaces the 2-oxopyridinylmethyl-benzyl group with a 4-(3-fluorophenyl)thiazol-2-yl substituent.
- Pharmacological Relevance: The thiazole moiety may improve metabolic stability compared to pyridinone-containing derivatives .
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime ()
- Key Differences :
- Contains a sulfanyl (-S-) linker and an oxime ester instead of a carboxylic acid.
- The aldehyde-oxime group may act as a prodrug, enabling controlled release of active metabolites.
- Physicochemical Properties :
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ()
- Key Differences: Substitutes trifluoromethyl (-CF₃) with difluoromethyl (-CHF₂) and lacks the extended benzyl-pyridinone substituent.
1-(3-Chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ()
- Key Differences :
- Features a chloropyridinyl group directly attached to the pyrazole ring, omitting the benzyl spacer.
- Target Specificity: The chloropyridinyl group may enhance binding to nicotinic acetylcholine receptors or bacterial enoyl-ACP reductases .
Functional Analogues
6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid ()
- Key Differences: Utilizes a simpler benzyl substituent without the pyridinone oxygen.
- Pharmacological Findings: Demonstrated anti-proliferative effects in prostate cancer via mTOR/p70S6K inhibition, suggesting that the target compound’s pyridinone group could modulate kinase selectivity .
4-[4-[[1-(4-carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-yl]benzoic acid ()
- Key Differences :
- Contains a conjugated dihydropyrazole system and dual carboxylic acid groups.
- Applications :
Comparative Data Table
*Estimated based on structural analogs.
Q & A
What are the recommended synthetic pathways for this compound, and what purification strategies ensure high yield?
Classification: Basic
Answer:
Synthesis typically involves multi-step reactions, including:
- Step 1: Coupling of the pyrazole core with a trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl linkages) .
- Step 2: Introduction of the benzyl-2-oxopyridinylmethyl moiety using reductive amination or alkylation under inert conditions .
- Step 3: Carboxylic acid formation through hydrolysis of ester intermediates (e.g., using NaOH/EtOH).
Purification: Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) are critical for isolating high-purity products. HPLC analysis (C18 column, acetonitrile/water mobile phase) confirms purity >95% .
How can researchers identify potential biological targets for this compound?
Classification: Advanced
Answer:
- Computational Docking: Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against kinase or enzyme active sites (e.g., COX-2, EGFR) based on structural analogs with reported activity .
- In Vitro Assays: Perform enzyme inhibition assays (e.g., fluorescence-based kinase assays) at varying concentrations (1–100 µM) to quantify IC50 values .
- Cellular Models: Test cytotoxicity (MTT assay) and anti-proliferative effects in cancer cell lines (e.g., HeLa, MCF-7) .
What analytical techniques are essential for structural characterization?
Classification: Basic
Answer:
- NMR Spectroscopy: <sup>1</sup>H/<sup>13</sup>C NMR (400 MHz, DMSO-d6) to confirm regiochemistry and substituent integration .
- Mass Spectrometry: ESI-MS or HRMS for molecular ion verification (e.g., [M+H]<sup>+</sup> at m/z 422.1) .
- IR Spectroscopy: Identify carbonyl (1700–1720 cm<sup>-1</sup>) and pyridinone (1650 cm<sup>-1</sup>) stretches .
How do structural modifications (e.g., replacing trifluoromethyl with methyl) affect bioactivity?
Classification: Advanced
Answer:
- SAR Studies: Synthesize analogs with substituent variations (e.g., -CF3 → -CH3) and compare activity profiles.
- Methodology:
- Use parallel synthesis to generate a library of derivatives .
- Evaluate changes in lipophilicity (logP via shake-flask method) and correlate with cellular permeability .
- Assess potency shifts in enzyme assays (e.g., 10-fold lower IC50 for -CF3 vs. -CH3 in kinase inhibition) .
What strategies address solubility challenges in aqueous buffers?
Classification: Basic
Answer:
- Salt Formation: Convert the carboxylic acid to sodium/potassium salts using NaHCO3 or KOH .
- Co-Solvents: Use DMSO (≤10% v/v) or cyclodextrin complexes to enhance solubility in PBS .
- pH Adjustment: Solubilize in alkaline buffers (pH 8–9) while monitoring stability via HPLC .
How can metabolic stability be evaluated in preclinical studies?
Classification: Advanced
Answer:
- In Vitro Models: Incubate with liver microsomes (human/rat) and quantify parent compound depletion (LC-MS/MS) .
- Metabolite ID: Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- CYP Inhibition Assays: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
What in vitro toxicity screening methods are recommended?
Classification: Basic
Answer:
- Cytotoxicity: MTT/WST-1 assays in HEK293 or HepG2 cells (48-hour exposure) .
- Genotoxicity: Ames test (TA98/TA100 strains) to detect mutagenic potential .
- Hemolysis Assay: Evaluate erythrocyte membrane integrity at 0.1–1 mM concentrations .
How can formulation improve bioavailability for in vivo studies?
Classification: Advanced
Answer:
- Nanoparticle Encapsulation: Use PLGA nanoparticles (solvent evaporation method) to enhance oral absorption .
- Prodrug Design: Synthesize ester prodrugs (e.g., ethyl ester) for improved membrane permeability, followed by hydrolysis in plasma .
- Pharmacokinetics: Monitor plasma concentration (LC-MS) after IV/PO administration in rodents to calculate AUC and t1/2 .
Are crystallographic data available to guide structural optimization?
Classification: Advanced
Answer:
- X-Ray Diffraction: Co-crystallize with target proteins (e.g., kinases) to resolve binding modes (PDB deposition) .
- Electron Density Maps: Analyze hydrogen-bonding interactions (e.g., pyridinone oxygen with active-site residues) for lead optimization .
What techniques quantify protein-ligand binding affinity?
Classification: Advanced
Answer:
- Surface Plasmon Resonance (SPR): Immobilize target protein on a sensor chip and measure association/dissociation rates (KD values) .
- Isothermal Titration Calorimetry (ITC): Determine ΔG and stoichiometry via heat exchange during titration .
- Fluorescence Polarization: Track changes in ligand fluorescence anisotropy upon binding to FITC-labeled proteins .
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